Non-Linear SAR in Mitochondrial Respiration Inhibition
The parent compound 5-dimethylamino-1-phenyl-1-penten-3-one hydrochloride (1a) exhibits high mitochondrial respiration-inhibiting properties in mouse liver mitochondria. Introduction of alkyl substituents at the 4-methylene position yields compounds with 'wide variation' in inhibitory potency that does not correlate with standard steric (Charton v), electronic (Taft σ*), or lipophilic (fragmental constant f) parameters [1]. The 4,4-dimethyl substitution present in CAS 84175-54-2 is structurally distinct from the mono-alkyl series because the geminal dimethyl group presents a quaternary carbon with unique steric topology. The study further demonstrated evidence for two mitochondrial receptor sites: a common binding region for all analogs, plus a narrow hydrophobic pocket that accommodates n-butyl or larger alkyl groups—suggesting that the steric footprint of the 4,4-dimethyl group may differentially engage this secondary site compared to smaller or linear mono-alkyl substituents [1].
| Evidence Dimension | Mitochondrial respiration inhibition in mouse liver mitochondria (qualitative potency variation with 4-substitution) |
|---|---|
| Target Compound Data | 4,4-dimethyl substitution (CAS 84175-54-2); exact IC50 or % inhibition value not publicly reported in accessible literature |
| Comparator Or Baseline | Parent compound 1a (5-dimethylamino-1-phenyl-1-penten-3-one, unsubstituted at position 4): 'high inhibiting properties' (quantitative value not abstracted); various 4-alkyl derivatives (methyl, ethyl, propyl, butyl, etc.): 'wide variation' in activity |
| Quantified Difference | Magnitude of inter-compound variation not numerically abstracted; authors reported lack of correlation with Charton v, Taft σ*, or fragmental constant f parameters |
| Conditions | Mouse liver mitochondria; substrate-dependent respiration assay; Pharmazie 1989, 44(8):560-562 |
Why This Matters
Procurement of the 4,4-dimethyl variant is scientifically justified when the research objective requires a 4-position substituent with quaternary carbon topology—distinct from both the unsubstituted parent and any mono-alkyl congener—to probe the narrow hydrophobic receptor site identified in the SAR model.
- [1] Dimmock JR, Shyam K, Hamon NW, et al. Effect of some 4-alkyl-5-dimethylamino-1-phenyl-1-penten-3-one hydrochlorides and related compounds on respiration in mouse liver mitochondria. Pharmazie. 1989;44(8):560-562. PMID: 2594829. View Source
